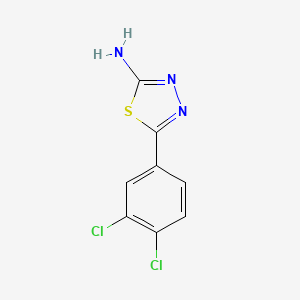

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3S/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVGTVGYFLNBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339179 | |

| Record name | 5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821344 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

28004-64-0 | |

| Record name | 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28004-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Traditional Synthesis via Thiourea Reaction

One common method involves the reaction of 3,4-dichlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under the following conditions:

-

- 3,4-Dichlorobenzyl chloride

- Thiourea

- Sodium hydroxide (as a base)

-

- Dissolve thiourea in a suitable solvent.

- Add sodium hydroxide to the solution to create a basic environment.

- Introduce 3,4-dichlorobenzyl chloride gradually while stirring.

- Heat the mixture to approximately 100°C for several hours to facilitate the formation of the thiadiazole ring.

- Upon completion, cool the reaction mixture and precipitate the product by adding water.

- Filter and recrystallize the crude product to obtain pure 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine.

This method has been reported to yield satisfactory results with moderate to high purity levels.

Solid-Phase Synthesis

An innovative solid-phase synthesis method has been developed that simplifies the preparation process and enhances yields:

-

- Thiosemicarbazide

- Carboxylic acid

- Phosphorus pentachloride

-

- In a dry reaction vessel, mix thiosemicarbazide with carboxylic acid and phosphorus pentachloride in a molar ratio of approximately $$A:B:C = 1:(1-1.2):(1-1.2)$$.

- Grind the mixture at room temperature until a homogeneous mixture is obtained.

- Allow the mixture to stand until a crude product forms.

- Add an alkaline solution to adjust the pH to between 8 and 8.2.

- Filter and dry the resulting solid before recrystallization.

This method is noted for its simplicity and high yield (over 91%) while utilizing low-toxicity reagents.

One-Pot Synthesis Approach

Recent advancements have introduced a one-pot synthesis method that eliminates toxic reagents like phosphorus oxychloride:

-

- Thiosemicarbazide

- Carboxylic acid

- Polyphosphate ester (as a catalyst)

Procedure :

This method involves combining thiosemicarbazide with carboxylic acid in the presence of polyphosphate ester under controlled heating conditions. The reaction proceeds through multiple steps without isolating intermediates:

- Combine thiosemicarbazide and carboxylic acid in a reaction vessel.

- Heat while stirring until a homogenous mixture forms.

- Allow for cooling and then basify to precipitate the product.

- Filter and purify via recrystallization.

This approach provides an environmentally friendly alternative with good yields.

The following table summarizes key aspects of each preparation method for easy comparison:

| Method | Reactants | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Synthesis | Thiourea, Sodium Hydroxide | Moderate | Established protocol | Requires toxic reagents |

| Solid-Phase Synthesis | Thiosemicarbazide, Carboxylic Acid | >91% | High yield, low toxicity | Requires careful handling |

| One-Pot Synthesis | Thiosemicarbazide, Carboxylic Acid | Good | Environmentally friendly | May require optimization |

The preparation of this compound can be effectively achieved through various methods, each with its own advantages and limitations. The solid-phase synthesis stands out due to its high yield and lower toxicity profile, while newer one-pot methods offer environmentally friendly alternatives that warrant further exploration in industrial applications.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms on the phenyl ring undergo substitution reactions under specific conditions. This reactivity is enhanced by the electron-withdrawing nature of the thiadiazole ring.

Key Findings :

-

Substitution occurs preferentially at the para position relative to the thiadiazole ring due to steric and electronic effects .

-

Reactions with amines (e.g., piperidine) require catalytic Cu(I) to achieve moderate yields (55–60%) .

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation to form sulfoxides or sulfones.

Mechanistic Insight :

-

Sulfoxide formation is reversible under reducing conditions, while sulfones are stable end-products .

Diazotization and Azo Coupling

The primary amine group facilitates diazotization, enabling the synthesis of azo dyes or bioconjugates.

Procedure :

-

Diazotization: NaNO<sub>2</sub>, HCl (0–5°C, 30 min).

-

Coupling: React with 8-hydroxyquinoline or resorcinol (pH 8–9) .

Products :

-

Azo derivatives exhibit λ<sub>max</sub> 420–480 nm (UV-Vis) and moderate antimicrobial activity (MIC: 8–32 µg/mL) .

Complexation with Metal Ions

The thiadiazole nitrogen and amine group act as ligands for transition metals.

Mannich Reaction

The amine participates in asymmetric Mannich reactions to generate chiral derivatives.

Conditions :

Outcomes :

-

Enantiomeric excess (ee) >99% for products with anti-plant-virus activity (EC<sub>50</sub>: 0.8 µg/mL against TMV) .

Sulfonation and Sulfonamide Formation

The thiadiazole ring reacts with sulfonating agents to form bioactive derivatives.

Stepwise Synthesis :

-

Sulfonation : ClSO<sub>3</sub>H, 1,2-dichloroethane, 0°C → RT .

-

Amination : React with piperidine or morpholine (Yield: 70–85%) .

Applications :

Reduction of the Thiadiazole Ring

Controlled reduction cleaves the thiadiazole ring, forming thioamides or amines.

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH<sub>4</sub> | THF, reflux, 8 h | 3,4-Dichlorophenyl-thioamide |

| H<sub>2</sub>/Pd-C | Ethanol, 50 psi, 12 h | 2-Amino-5-(3,4-dichlorophenyl)thiol |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the phenyl ring.

Example :

Wissenschaftliche Forschungsanwendungen

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of agrochemicals, including pesticides and herbicides.

Wirkmechanismus

The mechanism of action of 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound may also interfere with DNA synthesis and repair mechanisms, leading to its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Positional Isomers and Substituted Derivatives

The position and nature of substituents on the phenyl ring significantly influence biological activity. Key analogs include:

Table 1: Structural and Activity Comparison of Thiadiazol-2-amine Derivatives

Key Observations :

- Electron-withdrawing vs. donating groups : Chlorine substituents (electron-withdrawing) are associated with enhanced bioactivity compared to methoxy groups (electron-donating) .

- Positional isomerism : 3,4-Dichloro substitution may offer better steric compatibility with target enzymes compared to 2,4-dichloro analogs .

Heterocyclic Variants: Thiadiazole vs. Oxadiazole

Replacing the thiadiazole core with oxadiazole alters electronic properties and bioactivity:

Table 2: Comparison of Thiadiazole and Oxadiazole Derivatives

Key Observations :

- Planarity : The thiadiazole ring’s planarity (mean deviation: 0.0042 Å) may improve interactions with hydrophobic enzyme pockets compared to oxadiazole derivatives .

- Sulfur vs.

Anticancer Activity:

- Schiff base derivatives : 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives showed IC50 = 1.28 µg/mL against breast cancer (MCF7 cells) .

- Hybrid molecules : Quinazoline-thiadiazole hybrids demonstrated potent glycogen synthase kinase (GSK-3) inhibition, suggesting synergistic effects from combined heterocycles .

Anticonvulsant Activity:

- Chlorophenoxy derivatives: 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-thiadiazol-2-amine exhibited ED50 = 20.11 mg/kg in maximal electroshock (MES) tests, outperforming other analogs .

Antimicrobial Activity:

- Oxadiazole-thiones : 5-(3,4-Dichlorophenyl)-oxadiazole-thiones showed moderate activity against bacterial strains, though less potent than thiadiazole analogs .

Biologische Aktivität

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, characterization, and biological properties of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized using methods that include the reaction of thiosemicarbazide with appropriate carbonyl compounds followed by cyclization to form the thiadiazole ring. Characterization techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

-

Antimicrobial Activity :

- The compound has shown promising antimicrobial properties against various bacterial strains. For instance, derivatives of 1,3,4-thiadiazoles exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 62.5 μg/mL for some derivatives .

- A study indicated that certain thiadiazole derivatives displayed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi at a concentration of 500 μg/disk .

- Antifungal Activity :

- Anti-inflammatory and Analgesic Effects :

- Cytotoxicity :

Case Study 1: Antimicrobial Efficacy

A systematic examination of various substitutions at the amine group of thiadiazole derivatives revealed that compounds with chlorophenyl substitutions showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, a derivative with a p-chlorophenyl group exhibited an MIC of 62.5 μg/mL against S. aureus .

Case Study 2: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of several thiadiazole compounds, one derivative was found to significantly inhibit pro-inflammatory cytokines in vitro. This suggests its potential use in developing new anti-inflammatory drugs .

Data Tables

| Biological Activity | Test Organism | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 19 | 62.5 |

| Antimicrobial | E. coli | 15 | 125 |

| Antifungal | Candida albicans | Moderate | Not specified |

| Cytotoxicity | Human cancer cell lines | Significant | Varies |

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing 5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield? A: Common methods involve cyclocondensation of thiosemicarbazide with substituted carboxylic acids or esters under acidic conditions. For example, reacting 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of POCl₃ or H₂SO₄ generates the thiadiazole core via cyclization . Yield optimization requires precise control of temperature (e.g., 90°C for reflux) and stoichiometric ratios of reagents like POCl₃ (3:1 molar ratio to substrate) to minimize side reactions. Solvent selection (e.g., DMF for cycloaddition) and post-reaction neutralization (pH 8–9 with NH₃) are critical for precipitation and crystallization .

Advanced Synthesis: Byproduct Analysis

Q: How can researchers identify and mitigate byproducts during the synthesis of this compound? A: Byproducts often arise from incomplete cyclization or oxidation. Techniques like TLC monitoring and HPLC-MS can detect intermediates (e.g., unreacted thiosemicarbazide). For example, Mn(II)-catalyzed reactions may produce dimeric thiadiazoles, which can be minimized by optimizing catalyst loading (0.5–1.0 mol%) . Recrystallization from DMSO/water (2:1) or acetone effectively removes impurities, as demonstrated in X-ray-quality crystal preparation .

Basic Structural Characterization

Q: What spectroscopic and crystallographic methods are used to confirm the structure of this compound? A: Key techniques include:

- FT-IR : NH stretching (~3200 cm⁻¹) and C=S/C-N vibrations (1100–1300 cm⁻¹) .

- X-ray crystallography : Resolves dihedral angles between thiadiazole and aryl rings (e.g., 21.5° in 5-(2,4-dichlorophenoxymethyl) derivatives) and hydrogen-bonding networks (N–H···N interactions) .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and amine NH₂ signals (δ 5.8–6.2 ppm) .

Advanced Structural Analysis

Q: How do intermolecular interactions in the crystal lattice affect the compound’s stability and solubility? A: Hydrogen bonding (e.g., N–H···N) forms 2D supramolecular networks, increasing thermal stability but reducing solubility in polar solvents. Planarity (r.m.s. deviation <0.15 Å) enhances π-π stacking, as seen in 5-(3,5-dimethylphenyl) derivatives . Solubility can be improved via co-crystallization with ethanol or acetone, though hygroscopicity requires inert-atmosphere handling .

Basic Biological Activity Screening

Q: What preliminary assays are used to evaluate the biological potential of this compound? A: Standard assays include:

- Antimicrobial : Disk diffusion against E. coli or S. aureus .

- Anticancer : MTT assays on cell lines (e.g., HeLa), with IC₅₀ values compared to reference drugs .

- DPPH radical scavenging : Measures antioxidant capacity at 517 nm .

Advanced Mechanistic Studies

Q: How can researchers investigate the molecular targets of this compound in cancer cells? A: Techniques include:

- Molecular docking : DFT calculations (e.g., B3LYP/6-311++G**) predict binding affinities to proteins like tubulin or topoisomerase II .

- Fluorescence quenching : Monitors interactions with DNA (e.g., ethidium bromide displacement) .

- Western blotting : Validates apoptosis markers (e.g., caspase-3 activation) .

Analytical Challenges

Q: What are the key challenges in analyzing this compound’s purity, and how are they addressed? A: Challenges include:

- Hygroscopicity : Storage under argon with desiccants (e.g., silica gel) .

- Degradation in solution : Use of deuterated DMSO for NMR to prevent hydrolysis .

- Low volatility : Derivatization with trifluoroacetic anhydride for GC-MS analysis .

Data Contradiction Resolution

Q: How can conflicting reports on biological activity be resolved? A: Discrepancies may arise from substituent positioning (e.g., 3,4-dichloro vs. 2,4-dichloro isomers) or assay conditions. Solutions include:

- SAR studies : Systematic variation of substituents (e.g., replacing Cl with CF₃) .

- Standardized protocols : Fixed concentrations (e.g., 10 µM) and controls (e.g., doxorubicin) .

Computational Modeling

Q: How can DFT calculations guide the design of derivatives with enhanced activity? A: DFT predicts:

- Electrostatic potential maps : Identifies nucleophilic/electrophilic regions for target binding .

- Frontier molecular orbitals : Correlates HOMO-LUMO gaps with redox activity (e.g., ∆E < 4 eV enhances radical scavenging) .

- ADMET properties : LogP (<3.5) and polar surface area (<140 Ų) optimize bioavailability .

Stability Under Stress Conditions

Q: What methodologies assess the compound’s stability under thermal or photolytic stress? A: Protocols include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.